3-(4-Ethylphenyl)-1-propene
Description
Overview of Aryl-Substituted Alkene Systems in Organic Chemistry
Aryl-substituted alkenes, a class of hydrocarbons featuring a double bond in conjugation or proximity to an aromatic ring, are fundamental structures in organic chemistry. Their unique electronic and structural properties, arising from the interplay between the π-systems of the alkene and the aryl group, make them versatile substrates for a multitude of chemical transformations. These systems are pivotal in the construction of complex organic molecules and are prevalent in natural products, pharmaceuticals, and advanced materials. capes.gov.br
Key reactions involving aryl-substituted alkenes include:
Palladium-Catalyzed Cross-Coupling Reactions: The Heck, Suzuki, and Stille reactions are powerful methods for forming carbon-carbon bonds, where aryl alkenes can act as coupling partners to build more elaborate molecular skeletons. nih.govmasterorganicchemistry.comcommonorganicchemistry.com
Olefin Metathesis: This catalytic reaction allows for the rearrangement of alkenes, providing pathways to unique cyclic and acyclic compounds. ru.nl
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene, a foundational transformation in organic synthesis.
Isomerization: The position of the double bond can be shifted along the alkyl chain, often catalyzed by bases or transition metals, to yield thermodynamically more stable isomers. rsc.org
The reactivity of these systems is heavily influenced by the nature and position of substituents on both the aromatic ring and the alkene chain, allowing for fine-tuning of their chemical behavior.
Contextualizing 3-(4-Ethylphenyl)-1-propene within Styrenic and Propene Architectures
The structure of this compound, C₁₁H₁₄, places it at the intersection of two important chemical motifs: styrenic systems and propene systems. scbt.comfluorochem.co.uk
Styrenic Architecture: While not a true styrene (B11656) (where the vinyl group is directly attached to the aromatic ring), it is a close structural relative, often referred to as a homoallylic benzene (B151609) derivative. Styrene and its derivatives are critical monomers in the polymer industry, forming materials like polystyrene. mdpi.com In medicinal chemistry, the styrene scaffold is a "privileged structure," appearing in numerous biologically active compounds and serving as a key target for synthetic modification. researchgate.netnih.gov The ethyl group at the para-position of the phenyl ring in this compound influences its electronic properties and steric profile compared to unsubstituted allylbenzene (B44316).
Propene Architecture: The terminal propene unit (CH₂=CH-CH₂–) is a highly versatile functional group. The allylic position (the carbon atom adjacent to the double bond) is particularly reactive, susceptible to radical reactions, and serves as a handle for various synthetic transformations. A significant reaction for aryl-propenes is base-catalyzed isomerization. Research has shown that 3-arylpropenes can rearrange to the more thermodynamically stable 1-arylpropenes (where the double bond is conjugated with the aromatic ring). rsc.org Studies on compounds like 3-phenylprop-1-ene and its substituted derivatives indicate that this isomerization proceeds via a prototropic rearrangement, with the rate influenced by the electronic nature of the aryl substituents. rsc.org
Research Significance and Academic Trajectory of Related Derivatives
The scientific interest in a molecule can often be gauged by the research trajectory of its close derivatives. While this compound itself is not extensively documented as a primary research subject, its structural analogs have found significant applications, particularly in medicinal chemistry and materials science.
Chalcones: Structurally related compounds known as chalcones, or 1,3-diaryl-2-propene-1-ones, which share the aryl-propene backbone, are of immense interest. For instance, (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone (B49325) derivative investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities, which stem from its reactive enone functional group. smolecule.com
Styrene-Amide Derivatives: Substituted styrenes are used to build complex ligands for biological targets. For example, styrene-amide derivatives have been synthesized and modeled as agonists for the CXCR7 receptor, a target of interest in cancer research. nih.gov
Bio-inspired 1,3-Diarylpropenes: The Heck reaction has been employed to synthesize 1,3-diarylpropene derivatives from natural products like eugenol (B1671780) and estragole. These compounds are designed as analogs of biologically important stilbenoids and are evaluated for activities such as cytotoxicity against cancer cell lines. nih.gov
The study of these related compounds highlights the synthetic utility of the aryl-propene scaffold. The functional handles provided by the alkene and the tunable properties of the aromatic ring make these systems enduringly relevant in the quest for new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLUYQETBQAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019386 | |
| Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-62-5 | |
| Record name | 1-Ethyl-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Ethylphenyl 1 Propene and Analogous Structures
Established Synthetic Routes to Phenyl-Substituted Propenes
The construction of phenyl-substituted propenes can be achieved through a variety of reliable synthetic transformations. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of analogous structures.
Alkylation Reactions for Carbon-Carbon Bond Formation
Friedel-Crafts alkylation and related reactions are fundamental methods for attaching alkyl groups to an aromatic ring. wikipedia.org In the context of synthesizing precursors for 3-(4-ethylphenyl)-1-propene, ethylbenzene (B125841) can be produced on a large industrial scale by the alkylation of benzene (B151609) with ethylene (B1197577), often using a solid acid catalyst like a zeolite. chemrxiv.org This reaction is a cornerstone of industrial organic synthesis. chemrxiv.org The resulting ethylbenzene can then be further functionalized to introduce the propene moiety.
Alkylation can also be performed on substituted benzenes, though this can lead to a mixture of products. chemcess.com For instance, the reaction of benzene with propene can yield cumene, and further dialkylation can preferentially form p-diisopropylbenzene. chemcess.com These alkylation strategies are crucial for creating the substituted aromatic core of the target molecule.
A plausible, though less direct, route to a related structure involves the alkylation of 4-methylacetophenone with methyl iodide to produce 2-methyl-3-(4-methylphenyl)-1-propene. This highlights the versatility of alkylation in building complex organic molecules.
Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)
Olefination reactions are powerful tools for the direct formation of carbon-carbon double bonds. The Wittig reaction, developed by Georg Wittig, utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org The ylide itself is typically prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.orgthieme-connect.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org The HWE reaction often favors the formation of (E)-alkenes. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of the phosphonate, followed by a nucleophilic attack on an aldehyde or ketone. wikipedia.org The stereochemical outcome can be influenced by the reaction conditions, such as the choice of base and cation. organicchemistrydata.orgacs.org
| Reaction | Key Reagents | Product Stereoselectivity |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Generally Z-alkene for unstabilized ylides |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate-stabilized carbanion, Aldehyde/Ketone | Predominantly E-alkene |
Condensation Reactions in Analogous System Synthesis (e.g., Claisen-Schmidt for Chalcones)
The Claisen-Schmidt condensation is a classic method for synthesizing chalcones, which are α,β-unsaturated ketones that share structural similarities with phenyl-substituted propenes. youtube.comnih.govunair.ac.id This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. youtube.comresearchgate.net Common bases used include sodium hydroxide (B78521) or potassium hydroxide in a solvent like ethanol (B145695) or methanol. youtube.com The reaction typically proceeds by deprotonating the ketone to form an enolate, which then attacks the aldehyde. youtube.com Although not a direct route to this compound, the principles of this condensation reaction are relevant to the formation of the carbon-carbon bonds in analogous systems.
Various catalysts and conditions have been explored to optimize chalcone (B49325) synthesis, including the use of ionic liquids as recyclable catalysts. acs.org
Organometallic Reagent-Mediated Syntheses (e.g., Allylic Grignard Reactions)
Grignard reagents, with the general formula R-Mg-X, are highly versatile organometallic compounds used for forming carbon-carbon bonds. byjus.com Allylic Grignard reagents are particularly useful for introducing an allyl group. These reagents can be prepared by reacting an allyl halide with magnesium metal. youtube.com The resulting Grignard reagent can then react with an appropriate electrophile to form the desired product. The reaction of Grignard reagents with aldehydes and ketones is a common method for producing alcohols, which can then be dehydrated to form alkenes. byjus.comyoutube.com
Titanium compounds can be used in conjunction with Grignard reagents to mediate various transformations, including the formation of allylic compounds. researchgate.net For example, a low-valent titanium reagent can react with an internal acetylene (B1199291) to form an acetylene-titanium complex, which can then undergo further reactions. researchgate.net
Hydrogenation of Alkynes and Related Precursors
The selective hydrogenation of alkynes provides a direct route to alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the reduction of an alkyne to a cis-alkene without further reduction to the corresponding alkane. ucla.edu For example, the hydrogenation of 1-phenyl-1-propyne (B1211112) over a Lindlar catalyst yields cis-1-phenylpropene. ucla.edu
Other catalytic systems, such as palladium-silver (Pd-Ag) single-atom alloy catalysts, have also been shown to be highly selective for the hydrogenation of alkynes to alkenes. researchgate.net For instance, the liquid-phase hydrogenation of 1-phenyl-1-propyne on a Pd1Ag3/Al2O3 catalyst exhibits excellent selectivity towards the corresponding alkene. researchgate.net Cationic rhodium complexes have also been employed for the selective hydrogenation of alkynes to cis-olefins. acs.org
| Catalyst System | Substrate | Product | Key Feature |
| Lindlar Catalyst | 1-Phenyl-1-propyne | cis-1-Phenylpropene | Selective reduction to cis-alkene |
| Pd1Ag3/Al2O3 | 1-Phenyl-1-propyne | 1-Phenylpropene | High selectivity for alkene formation |
| Cationic Rhodium Complexes | Alkynes | cis-Olefins | Selective hydrogenation |
Precursor Chemistry and Intermediate Generation for this compound Synthesis
The synthesis of this compound relies on the availability of suitable precursors and the generation of key intermediates. A plausible precursor for the allyl group is allyl chloride. chemsrc.com The ethylphenyl portion can be derived from ethylbenzene, which is commercially produced via the Friedel-Crafts alkylation of benzene with ethylene. chemrxiv.org
One potential synthetic route could involve a Friedel-Crafts-type reaction between ethylbenzene and an allyl halide, though this may lead to a mixture of ortho, meta, and para isomers. A more controlled approach would involve the synthesis of 4-ethylbenzaldehyde (B1584596) or a related carbonyl compound, which could then undergo an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the propene unit.
Another strategy could involve the reaction of a Grignard reagent derived from an ethyl-substituted bromobenzene (B47551) with an allyl-containing electrophile. For example, 4-ethylphenylmagnesium bromide could be reacted with allyl bromide.
The synthesis of related structures provides further insight. For instance, substituted 1-chloro-3-phenyl-propenes can be obtained by reacting mesitylene (B46885) with 1,3-dichloropropenes in the presence of a Lewis acid catalyst like aluminum chloride. google.com This highlights the potential for using substituted propenes as building blocks.
The generation of intermediates is a critical step. For example, in a Wittig synthesis, the corresponding phosphonium ylide must be prepared. In a Grignard-based synthesis, the organomagnesium reagent is the key intermediate. The choice of synthetic route will dictate the specific precursors and intermediates required.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The synthesis of this compound and its structural analogs, primarily allylbenzenes, is a significant focus in academic research due to their roles as versatile building blocks in organic synthesis for producing pharmaceuticals and fragrances. researchgate.netrsc.org Various synthetic strategies have been explored, with a strong emphasis on optimizing reaction conditions to maximize yields and improve process efficiency.
Cross-coupling reactions are a prominent method for synthesizing allylbenzenes. One common approach involves the reaction of a Grignard reagent with an allyl halide. For instance, the reaction of phenylmagnesium bromide with allyl bromide in diethyl ether has been reported to produce allylbenzene (B44316) with a yield of 82%. google.com However, the high cost of allyl bromide is a drawback. google.com Using the less expensive allyl chloride with a nickel-phosphine complex catalyst can also be effective, though it may lead to the formation of byproducts. google.com Specifically, dichloro[1,4-bis(diphenylphosphino)butane]nickel has shown good results in this context. google.com Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and sustainable alternative, particularly for sterically hindered substrates. rsc.org
Another key area of optimization in academic settings is the isomerization of allylbenzenes to the more stable 1-propenylbenzenes, which are also valuable synthetic intermediates. researchgate.net While strong bases like potassium hydroxide (KOH) can catalyze this isomerization, the reactions often require harsh conditions, including high temperatures and long reaction times. researchgate.net Consequently, transition metal catalysis is being explored to achieve this transformation under milder conditions. uoregon.edu For example, a low catalyst loading of 0.1 mol% has been found to be effective for the isomerization of some allylbenzene derivatives, achieving good conversion rates. researchgate.net
The table below summarizes various academic synthetic approaches and the reported yields for allylbenzene and related structures.
Table 1: Academic Synthesis of Allylbenzenes and Analogs
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylmagnesium bromide, Allyl bromide | Diethyl ether | Allylbenzene | 82% | google.com |
| Phenylmagnesium bromide, Allyl chloride | Nickel acetylacetonate | Allylbenzene | 80% | google.com |
| Phenyltrimethyltin, Allyl chloride | Palladium | Allylbenzene | 72% | google.com |
| Lithium diphenylcopper, Allyl tosylate | - | Allylbenzene | 89% | google.com |
| 1-Bromo-3-(trifluoromethyl)benzene, Acroleine diethyl acetal | Pd(OAc)2, nBu4NOAc | 1-(3,3-Diethoxypropyl)-3-(trifluoromethyl)benzene | - | researchgate.net |
Industrial Production Considerations for Related Chemical Entities
The industrial production of chemicals structurally related to this compound, such as ethylbenzene and styrene (B11656), involves large-scale processes where efficiency, cost, and safety are paramount. expertmarketresearch.comolemiss.edupenpet.com Ethylbenzene, a precursor to styrene, is primarily produced through the liquid-phase alkylation of benzene with ethylene, often using zeolite catalysts. exxonmobilchemical.comnitrkl.ac.in
A major consideration in industrial ethylbenzene production is managing the formation of polyalkylated byproducts like diethylbenzene (DEB) and triethylbenzene (B13742051) (TEB). exxonmobilchemical.com To maximize the yield of the desired monoalkylated product, these byproducts are separated and recycled to a transalkylation reactor where they react with benzene to produce more ethylbenzene. exxonmobilchemical.com The choice of catalyst is crucial; modern processes often utilize shape-selective zeolite catalysts, such as the MCM family, which allow for high selectivity to ethylbenzene even at low benzene-to-ethylene ratios, thereby reducing recycling costs and energy consumption. exxonmobilchemical.com
Optimization of process parameters is a continuous effort in industrial settings. This includes adjusting reactor temperatures, pressures, and feed ratios. olemiss.eduresearchgate.net For instance, in ethylbenzene production, increasing the reaction temperature can enhance conversion rates but may also lead to faster catalyst deactivation and the formation of unwanted byproducts. exxonmobilchemical.com Sensitivity analyses are often performed to find the optimal balance between ethylene conversion and ethylbenzene selectivity, while also considering constraints like the catalyst's poisoning temperature. olemiss.edu One study found that for a specific process, an inlet temperature of 440°C for all reactors was optimal. olemiss.edu Increasing the reactor inlet pressure can also improve selectivity. olemiss.edu
Heat integration is another critical aspect of optimizing industrial chemical processes to reduce energy consumption and operational costs. olemiss.edu This involves using the heat generated by exothermic reactions to preheat feed streams, thus reducing the need for external heating. olemiss.edu For example, the heat from the ethylbenzene synthesis reaction can be used to preheat the incoming benzene feed. olemiss.edu
The table below outlines key considerations and optimized parameters in the industrial production of related chemicals.
Table 2: Industrial Production Considerations for Ethylbenzene
| Parameter | Consideration/Optimization | Impact | Reference |
|---|---|---|---|
| Catalyst | Use of shape-selective zeolite catalysts (e.g., MCM family) | High selectivity to ethylbenzene, allows for low benzene-to-ethylene ratio, reduces energy consumption. | exxonmobilchemical.com |
| Byproduct Management | Recycle and transalkylation of polyethylbenzenes (DEB, TEB) | Maximizes overall ethylbenzene yield. | exxonmobilchemical.com |
| Reactor Temperature | Optimization of inlet and operating temperatures | Balances conversion rate, selectivity, and catalyst lifespan. An optimal inlet of 440°C was identified in one process. | olemiss.eduresearchgate.net |
| Reactor Pressure | Increasing inlet pressure (e.g., to 2500 kPa) | Can increase selectivity for the desired product. | olemiss.edu |
| Benzene/Ethylene Ratio | Lowering the ratio | Reduces benzene circulation and energy consumption in the recovery section. | exxonmobilchemical.comresearchgate.net |
| Heat Integration | Utilizing reaction heat to preheat feed streams | Reduces external energy requirements and operational costs. | olemiss.edu |
| Process Control | Continuous monitoring and adjustment of parameters | Ensures stable and efficient operation, maintaining high purity and yield. | researchgate.netgoogle.com |
Chemical Reactivity and Transformation Pathways of 3 4 Ethylphenyl 1 Propene
Electrophilic Addition Reactions at the Alkene Moiety
The loosely held pi (π) electrons of the alkene's carbon-carbon double bond make it susceptible to attack by electrophiles, leading to addition reactions. aakash.ac.in
Halogenation Mechanisms
The addition of halogens, such as chlorine (Cl₂) and bromine (Br₂), across the double bond of 3-(4-ethylphenyl)-1-propene is a classic example of an electrophilic addition reaction. leah4sci.comsmolecule.com This reaction typically proceeds in an inert solvent like carbon tetrachloride (CCl₄). aakash.ac.in The mechanism involves the polarization of the halogen molecule as it approaches the electron-rich double bond. libretexts.org This leads to the formation of a cyclic halonium ion intermediate. leah4sci.comlibretexts.org The halide anion then attacks one of the carbons of the cyclic intermediate from the opposite side (anti-addition), resulting in a vicinal dihalide. leah4sci.comlibretexts.org For instance, the reaction with bromine would yield 1,2-dibromo-3-(4-ethylphenyl)propane.
It is important to note that under different conditions, such as high temperatures or the presence of radical initiators, allylic halogenation can occur as a competing reaction. pressbooks.pub This substitution reaction happens at the carbon adjacent to the double bond.
Hydrogenation and Reduction Pathways
The alkene moiety of this compound can be reduced to the corresponding alkane through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. google.com The reaction converts the propene group into a propane (B168953) group, yielding 1-ethyl-4-propylbenzene. The hydrogenation is a syn-addition, where both hydrogen atoms add to the same face of the double bond.
| Starting Material | Reagents and Conditions | Major Product |
| This compound | H₂, Pd/C, Ethyl Acetate (B1210297) | 1-Ethyl-4-propylbenzene |
This table illustrates a typical hydrogenation reaction of an allylbenzene (B44316) derivative.
Hydroboration and Hydroxylation Studies
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comncert.nic.in In the first step, borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), adds to the double bond. The boron atom attaches to the less substituted carbon of the alkene. ncert.nic.in Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl (-OH) group. masterorganicchemistry.com This pathway applied to this compound would yield 3-(4-ethylphenyl)propan-1-ol.
In contrast, direct acid-catalyzed hydration (addition of water in the presence of a strong acid) would follow Markovnikov's rule, leading to the formation of 1-(4-ethylphenyl)propan-2-ol. The hydroboration of similar phenyl-substituted propenes, like 1-phenylpropene, has been shown to yield the 1-phenylpropan-1-ol as the major product, indicating that the boron attaches to the carbon adjacent to the phenyl ring. stackexchange.com This regioselectivity is influenced by both electronic and steric effects of the phenyl group. stackexchange.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The ethylphenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. minia.edu.egsmolecule.com The ethyl group is an activating, ortho-, para-directing group. libretexts.org This means it increases the reactivity of the benzene (B151609) ring towards electrophiles compared to benzene itself and directs incoming electrophiles to the positions ortho and para to the ethyl group. libretexts.orgyoutube.com Since the para position is already occupied by the allyl group, substitution will primarily occur at the ortho positions (carbons 2 and 6 of the phenyl ring).
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. minia.edu.eg
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring. chemistrysteps.commasterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an alkyl/acyl group. youtube.com
Nucleophilic Reactions and Michael Additions
While the alkene in this compound is electron-rich and primarily undergoes electrophilic attack, reactions with nucleophiles are less common unless the double bond is conjugated with a strong electron-withdrawing group. The structure of this compound does not feature such a group, making it a poor candidate for standard Michael additions. smolecule.com Michael additions, or conjugate additions, involve the attack of a nucleophile (a Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). organicchemistrytutor.comlibretexts.org Since this compound lacks the activating carbonyl group, it does not typically function as a Michael acceptor. ias.ac.in
Oxidation Processes and Product Formation
The alkene and the benzylic position of this compound are susceptible to oxidation under various conditions.
Oxidation of the Alkene:
Ozonolysis: This powerful oxidative cleavage reaction breaks the carbon-carbon double bond. masterorganicchemistry.com Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will cleave the double bond to form two carbonyl compounds. masterorganicchemistry.comquora.com For this compound, this would yield 4-ethylbenzaldehyde (B1584596) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde (4-ethylbenzaldehyde) further to a carboxylic acid, yielding 4-ethylbenzoic acid. masterorganicchemistry.com
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), will form an epoxide (an oxirane ring) at the site of the double bond, yielding 2-(4-ethylbenzyl)oxirane.
Dihydroxylation: This reaction adds two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), producing 3-(4-ethylphenyl)propane-1,2-diol.
Oxidation of the Benzylic Position: The methylene (B1212753) (-CH₂-) group attached directly to the phenyl ring is a benzylic position and is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize this position. For example, vigorous oxidation can cleave the allyl group and oxidize the ethyl group to a carboxylic acid, ultimately forming terephthalic acid if the other side chain is also oxidized. Lignin peroxidase, an enzyme, has been shown to hydroxylate similar phenylpropane structures at the benzylic (alpha) position. nih.gov
| Oxidation Reaction | Reagent(s) | Major Product(s) |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O | 4-Ethylbenzaldehyde, Formaldehyde |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 4-Ethylbenzoic acid, Carbon dioxide |
| Epoxidation | mCPBA | 2-(4-Ethylbenzyl)oxirane |
| Syn-Dihydroxylation | OsO₄, NMO | 3-(4-Ethylphenyl)propane-1,2-diol |
This table summarizes key oxidation reactions of the alkene moiety in this compound.
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org
In the context of a Diels-Alder reaction, this compound can act as a dienophile due to its carbon-carbon double bond. The reaction involves the interaction of the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.org The reactivity of the dienophile is a critical factor for the success of the reaction. Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene (normal-demand Diels-Alder). organic-chemistry.org Conversely, an "inverse-demand" Diels-Alder reaction is favored by electron-donating groups on the dienophile and an electron-poor diene. organic-chemistry.org
The 4-ethylphenyl group on this compound is generally considered to be weakly electron-donating. This characteristic suggests that it would be a more suitable dienophile for inverse-demand Diels-Alder reactions when paired with an electron-poor diene. The reaction is concerted, meaning all bonds are formed in a single step, and is known for its high regio- and stereoselectivity. numberanalytics.comlibretexts.org For instance, the stereochemistry of the substituents on the dienophile is retained in the final cyclohexene product. libretexts.org
Polymerization Mechanisms and Monomer Reactivity
The propene unit in this compound makes it a monomer candidate for polymerization, a process where monomer units are linked to form long polymer chains. The reactivity of this monomer is influenced by both its styrenic and allylic characteristics.
Radical Polymerization of Styrenic Monomers
Radical polymerization is a common method for producing a wide variety of polymers and involves initiation, propagation, and termination steps. wikipedia.org This method is particularly effective for vinyl monomers, including styrenic monomers which have a vinyl group attached to a benzene ring. wikipedia.org
While this compound has a structure reminiscent of styrene (B11656), its direct radical polymerization presents challenges. The presence of allylic hydrogens (on the carbon adjacent to the double bond) makes it susceptible to allylic hydrogen abstraction. This process leads to the formation of a stable, resonance-delocalized radical, which can act as a chain-terminating agent rather than propagating the polymer chain. This phenomenon, known as allylic chain transfer, often results in low molecular weight oligomers instead of high polymers. For this reason, simple olefins like propylene (B89431) are generally not polymerized via free-radical methods. mdpi.com
Catalytic Polymerization Approaches (e.g., Ziegler-Natta Type)
To overcome the limitations of radical polymerization for α-olefins, catalytic methods are employed. Ziegler-Natta catalysts are highly effective for the polymerization of terminal alkenes, yielding linear and stereoregular polymers. wikipedia.orglibretexts.org These catalyst systems typically consist of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃). wikipedia.orgnih.govbyjus.com
The polymerization occurs via a coordination mechanism. The alkene monomer coordinates to the transition metal center of the catalyst and is subsequently inserted into the growing polymer chain. byjus.comlibretexts.org A key advantage of Ziegler-Natta catalysts is their ability to control the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures, which imparts crystallinity and desirable material properties. wikipedia.org Given its structure as an α-olefin, this compound could foreseeably be polymerized using Ziegler-Natta or related metallocene catalysts to produce polymers with a defined stereostructure. nih.gov
Copolymerization Studies with Other Monomeric Units
Copolymerization involves the polymerization of two or more different monomers. This technique is used to create polymers with properties tailored between those of the corresponding homopolymers. This compound can be potentially used as a comonomer in various polymerization processes.
In radical copolymerization, it could be incorporated with more reactive monomers like styrene or vinyl acetate under milder conditions than those required for its homopolymerization. mdpi.com For instance, the terpolymerization of propene and ethene with carbon monoxide has been successfully catalyzed by palladium complexes, indicating that substituted propenes can be integrated into polymer chains alongside other monomers. researchgate.net The incorporation of this compound into a polymer backbone would introduce the bulky and somewhat polar 4-ethylphenyl group, which could significantly modify the physical and chemical properties of the resulting copolymer, such as its glass transition temperature, solubility, and mechanical strength.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity and stereoselectivity are crucial concepts in understanding the outcomes of chemical reactions involving this compound.
Regioselectivity refers to the preference for bond formation at one position over another. wikipedia.org In electrophilic addition reactions to the double bond of this compound (e.g., addition of HBr), Markovnikov's rule predicts the outcome. The rule states that the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, while the bromide will add to the more substituted carbon. masterorganicchemistry.com This is due to the formation of a more stable secondary carbocation intermediate adjacent to the ethylphenyl group.
Stereoselectivity describes the preferential formation of one stereoisomer over another. mdpi.com
In Diels-Alder reactions , a cyclic diene can react with this compound to form bicyclic products. These reactions often favor the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. libretexts.orgorganic-chemistry.org
In catalytic polymerization , the choice of catalyst dictates the stereochemistry of the polymer. Ziegler-Natta and metallocene catalysts can be designed to produce highly stereoregular polymers (isotactic or syndiotactic) from α-olefins. wikipedia.orgnih.gov
In other transformations, such as palladium-catalyzed carboetherification or carboamination reactions, the mechanism often proceeds with a specific stereochemical outcome, such as a syn-addition across the double bond. nih.gov
The table below summarizes the expected selectivity in key reactions.
| Reaction Type | Selectivity Type | Preferred Outcome for this compound |
| Electrophilic Addition (e.g., HBr) | Regioselectivity | Markovnikov addition |
| Diels-Alder Cycloaddition | Stereoselectivity | Endo product (with cyclic dienes) |
| Catalytic Polymerization | Stereoselectivity | Isotactic or Syndiotactic (depends on catalyst) |
Influence of Substituents on Chemical Reactivity and Selectivity
The substituents on a molecule significantly influence its chemical behavior by altering its electronic and steric properties. In this compound, the key substituents are the phenyl ring and the ethyl group attached to it.
The phenyl group itself makes the adjacent allylic protons more acidic and susceptible to abstraction, which complicates radical polymerization as discussed in section 3.5.1. mdpi.com
The ethyl group at the para-position of the phenyl ring has an important electronic effect. As an alkyl group, it is weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring and, to a lesser extent, the double bond.
Reactivity: This electron-donating nature can influence the rate of electrophilic aromatic substitution on the phenyl ring and can affect the reactivity of the double bond. For instance, in reactions where the alkene acts as a nucleophile, the electron-donating substituent can increase its reactivity. In "inverse-demand" Diels-Alder reactions, this property makes it a better dienophile. organic-chemistry.org
Selectivity: The electronic nature of substituents can also govern regioselectivity. For example, in Suzuki or Hiyama coupling reactions, the electronic properties of substituents on the aryl halides and boronic acids can affect the reaction rate and selectivity, especially when low catalyst loadings are used. mdpi.comresearchgate.net The presence of the ethyl group can also exert steric effects, potentially influencing the approach of reagents and the stereochemical outcome of reactions.
Advanced Spectroscopic Analysis and Structural Elucidation Techniques
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-(4-Ethylphenyl)-1-propene, with a molecular formula of C₁₁H₁₄, the theoretical exact mass can be calculated. scbt.com The molecular ion [M]⁺• would be observed at a specific m/z value, allowing for unambiguous confirmation of its elemental formula.
In addition to the molecular ion, the fragmentation pattern provides significant structural information. chemguide.co.uklibretexts.org The energetic molecular ions of this compound are unstable and break down into smaller, characteristic fragments. chemguide.co.uk The fragmentation process is influenced by the functional groups present and the relative stability of the resulting carbocations and radicals. libretexts.org
Key expected fragmentation pathways include:
Benzylic Cleavage: The bond between the propyl chain and the phenyl ring is prone to cleavage, leading to the formation of a stable ethylbenzyl cation or a tropylium (B1234903) ion (m/z 119) after rearrangement.
Loss of an Ethyl Radical: Cleavage of the ethyl group from the aromatic ring would result in a fragment ion at m/z 117 ([M-29]⁺).
Loss of an Allyl Radical: Fragmentation of the propene side chain could lead to the loss of an allyl radical (•CH₂CH=CH₂), resulting in a fragment ion at m/z 105.
These fragmentation patterns, when analyzed via HRMS, provide definitive evidence for the compound's structure. Studies on similar compounds, like isomers of methyl-amphetamine which also contain a phenylpropane skeleton, show metabolic pathways involving hydroxylation and oxidation, which can be identified using LC-HR-MSⁿ techniques. nih.govresearchgate.net
Table 1: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Possible Fragment Formula | Description |
| 146 | [C₁₁H₁₄]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₉H₉]⁺ | Loss of ethyl radical (•C₂H₅) |
| 105 | [C₈H₉]⁺ | Loss of allyl radical (•C₃H₅) |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl (B1604629) fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. msu.edueurjchem.com These techniques measure the absorption or scattering of infrared radiation as molecules vibrate. The specific frequencies of these vibrations are characteristic of the bonds and functional groups present. msu.edu For this compound, the spectra would exhibit distinct peaks corresponding to its aromatic and aliphatic components. docbrown.info
The key vibrational modes expected for this compound are:
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant; for a 1,4-disubstituted (para) benzene (B151609) ring, a strong band is expected in the 800-840 cm⁻¹ range.
Alkene Group: The C=C stretching vibration of the propene group is expected around 1640 cm⁻¹. docbrown.info The vinylic C-H stretching vibrations are found just above 3000 cm⁻¹. Crucial for identification are the C-H out-of-plane bending vibrations, which for a monosubstituted alkene (R-CH=CH₂) typically show strong bands near 910 cm⁻¹ and 990 cm⁻¹. docbrown.info
Alkyl Groups: The C-H stretching vibrations of the ethyl and propyl methylene (B1212753)/methyl groups occur in the 2850-2975 cm⁻¹ range. docbrown.info C-H bending vibrations for these groups are found between 1365 and 1470 cm⁻¹. docbrown.info
The combination of these characteristic peaks in an IR or Raman spectrum serves as a unique "fingerprint," allowing for the unambiguous identification of the compound. docbrown.infolibretexts.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aromatic | C-H Out-of-Plane Bend (para-substituted) | 800 - 840 |
| Alkene | =C-H Stretch | 3010 - 3095 |
| Alkene | C=C Stretch | ~1640 |
| Alkene | C-H Out-of-Plane Bend | 910 & 990 |
| Alkyl (Ethyl/Propyl) | C-H Stretch | 2850 - 2975 |
| Alkyl (Ethyl/Propyl) | C-H Bend | 1365 - 1470 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. tanta.edu.eg In this compound, the phenyl ring and the carbon-carbon double bond act as two separate chromophores.
Because the propene double bond is not directly conjugated with the phenyl ring (they are separated by a methylene group), their electronic transitions occur largely independently.
Phenyl Ring Transitions: A substituted benzene ring typically exhibits two main absorption bands. The first is the strong E₂ band (a π → π* transition) which appears around 200-210 nm. The second is the weaker, structured B band (also a π → π* transition), which is observed at longer wavelengths, typically around 250-270 nm.
Alkene Transition: An isolated carbon-carbon double bond undergoes a π → π* transition that requires high energy, and its absorption maximum (λₘₐₓ) typically falls in the far-UV region, below 200 nm. libretexts.org This peak is often not observable with standard UV-Vis spectrophotometers. libretexts.org
The resulting UV-Vis spectrum for this compound would therefore be expected to be dominated by the characteristic absorptions of the 4-ethylphenyl group. technologynetworks.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |
| Phenyl Ring | π → π* (E₂ band) | ~210 |
| Phenyl Ring | π → π* (B band) | ~265 |
| Alkene | π → π* | < 200 |
X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies
While specific experimental crystal structure data for this compound is not available in the surveyed literature, an XRD analysis would reveal several key structural features:
Crystal System and Space Group: It would determine how the molecules pack into a repeating lattice structure in the crystal.
Conformational Details: The analysis would establish the preferred conformation of the molecule in the solid state. psu.edu This includes the dihedral angles defining the orientation of the ethyl group and the propene side chain relative to the plane of the phenyl ring. iucr.org
Intermolecular Interactions: XRD can identify and characterize non-covalent interactions, such as van der Waals forces or C-H···π interactions, that stabilize the crystal packing. iucr.org
In related molecules, XRD has been used to unequivocally establish preferred conformations and the influence of intramolecular forces, such as hydrogen bonding, on the solid-state structure. acs.org For this compound, such an analysis would provide definitive insight into its solid-state geometry and packing arrangement.
Computational and Theoretical Investigations of 3 4 Ethylphenyl 1 Propene
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. uniroma2.it It is employed to calculate various molecular attributes of 3-(4-Ethylphenyl)-1-propene, offering a balance between accuracy and computational cost. nrel.govnih.gov DFT calculations are foundational for predicting reactivity, mapping electronic potential, and analyzing vibrational and thermodynamic properties. uniroma2.itresearchgate.net
The reactivity of a molecule can be effectively gauged by analyzing its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. libretexts.org
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich π-systems of the aromatic ring and the propene double bond. The LUMO would be the corresponding π* antibonding orbital. DFT calculations can precisely determine the energies of these orbitals, allowing for the prediction of how the molecule will interact in chemical reactions.
Table 1: Illustrative Frontier Orbital Data for Aromatic Alkenes
| Parameter | Description | Illustrative Value (eV) | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 | Indicates the energy of the most available electrons for donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 | Indicates the energy of the lowest-energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.6 | A moderate gap suggests a balance of stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show negative potential concentrated around the π-electrons of the benzene (B151609) ring and the C=C double bond of the propene group, identifying these as the primary nucleophilic sites. Conversely, positive potential would be located around the hydrogen atoms, marking them as potential electrophilic sites.
Table 2: Predicted Electrophilic and Nucleophilic Sites from MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site |
| Aromatic Ring (π-system) | Negative (Red/Yellow) | Nucleophilic |
| Propene C=C Bond | Negative (Red/Yellow) | Nucleophilic |
| Hydrogen Atoms | Positive (Blue) | Electrophilic |
| Saturated Carbon Atoms | Near-Neutral (Green) | Low Reactivity |
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. mdpi.comresearchgate.net
For this compound, calculations would predict characteristic stretching and bending vibrations. These include aromatic and aliphatic C-H stretches, C=C stretches for both the aromatic ring and the alkene group, and various bending modes that define the molecule's "fingerprint" region in the spectrum. nih.gov Comparing these calculated frequencies with experimental spectra helps validate the computational model and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net
Table 3: Typical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the ethyl and propene groups. |
| Alkene C=C Stretch | 1680 - 1640 | Stretching of the propene double bond. |
| Aromatic C=C Stretch | 1600 - 1450 | Stretching of carbon-carbon bonds within the phenyl ring. |
| C-H Bend (Out-of-Plane) | 900 - 675 | Bending of C-H bonds on the aromatic ring, indicative of substitution pattern. |
Computational methods can be used to explore the conformational landscape of a molecule to determine its most stable three-dimensional structure. acs.org For this compound, this involves analyzing the rotation around the single bond connecting the propyl group to the phenyl ring. By calculating the energy of the molecule at different torsion angles, a potential energy surface can be mapped out to identify the lowest-energy conformer. researchgate.netuomustansiriyah.edu.iq
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Quantum Chemical Calculations of Electronic Wavefunctions
Quantum chemical calculations focus on solving the Schrödinger equation to obtain the electronic wavefunction of a molecule. northwestern.edunumberanalytics.com The wavefunction contains all the information about the electrons in the molecule and is used to derive numerous properties. numberanalytics.com
Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) Lewis structures. uni-muenchen.debatistalab.com This provides a chemically intuitive picture of bonding within the molecule. uni-muenchen.deresearchgate.net
For this compound, NBO analysis would be used to:
Analyze Hybridization: Determine the precise spx hybridization of each atom, confirming the sp² character of the aromatic and alkene carbons and the sp³ character of the ethyl and saturated propyl carbons.
Quantify Delocalization: Investigate the delocalization of π-electrons across the aromatic ring and the propene group by calculating the stabilization energies associated with electron donor-acceptor interactions (e.g., π -> π* transitions). researchgate.net This reveals the extent of conjugation and its contribution to the molecule's stability.
Table 4: Illustrative NBO Analysis Results
| Interaction (Donor -> Acceptor) | Description | Second-Order Perturbation Energy E(2) (kcal/mol) |
| π(C=C) -> π(C=C)ring | Delocalization from propene double bond to the aromatic ring. | ~ 2-5 |
| π(C=C)ring -> π(C=C) | Delocalization from the aromatic ring to the propene double bond. | ~ 1-3 |
| LP(O) -> σ(C-H)* | Hyperconjugative interaction (if heteroatoms were present). | N/A |
Electron Localization Function (ELF) and Localized Orbital Locators (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electron density of a molecule, providing insights into chemical bonding and electron localization. q-chem.comresearchgate.netmpg.de ELF, formulated by Becke and Edgecombe, is a measure of electron localization, with values ranging from 0 to 1. q-chem.com A value of ELF=1 signifies perfect electron localization, characteristic of core electrons and lone pairs, while ELF=0.5 indicates electron-gas-like behavior. q-chem.com This function is derived from the Hartree-Fock conditional pair probability and helps in understanding bonding and shell structure. q-chem.com
Similarly, the Localized Orbital Locator (LOL) is another function that helps in identifying regions where orbitals are localized. jussieu.fr It is particularly useful in distinguishing between different types of chemical bonds and has been shown to provide a clear picture of π-electron delocalization. rsc.org For instance, LOL values can differentiate between regions of high electron localization (values approaching 1) and areas of electron delocalization (values less than 0.5 a.u.). researchgate.net
While specific ELF and LOL analyses for this compound are not extensively documented in the provided search results, the principles of these methods are widely applied to similar organic molecules. researchgate.netbohrium.com For example, in related chalcone (B49325) derivatives, ELF and LOL computations have been used to determine the probability of electron density at bonding and antibonding sites. researchgate.net These analyses help in understanding the electronic structure, which in turn influences the molecule's reactivity and properties. The graphical representation of ELF and LOL, often as 2D contour plots or 3D isosurfaces, provides an intuitive visualization of chemical bonds and lone pairs. jussieu.fr
Theoretical Studies of Reaction Mechanisms and Energy Profiles
Theoretical studies of reaction mechanisms for compounds structurally related to this compound, such as other propene derivatives, often employ computational methods to map out the potential energy surface of a reaction. rsc.orgresearchgate.net These studies are crucial for understanding the step-by-step process of a chemical transformation, identifying intermediates, and determining the feasibility of a reaction pathway. rsc.org For instance, density functional theory (DFT) is a common method used to investigate the non-enzymatic steps in reaction mechanisms. researchgate.net
In the study of reaction mechanisms, such as the formation of 3,4-dimethoxybenzaldehyde (B141060) from a dimethoxyphenyl-propene derivative, computational analysis reveals the complete reaction pathway, which can include steps like radical species formation, bond transformation, and addition of other molecules. researchgate.net These theoretical investigations provide a detailed, atomic-level picture of the reaction, which is often difficult to obtain through experimental means alone. ufl.edu
Transition State Characterization
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. beilstein-journals.org Understanding the structure and energy of the transition state is fundamental to comprehending the reaction's kinetics and mechanism. ufl.edubeilstein-journals.org Computational methods allow for the detailed characterization of these transient structures. ufl.edu
For example, in bimolecular elimination (E2) reactions, theoretical calculations can determine the nature of the transition state, revealing whether the reaction is concerted and synchronous. acs.org The weights of different contributing structures in the transition state hybrid can be calculated to understand the degree of bond breaking and bond formation. acs.org In some reactions, two distinct transition states separated by an intermediate can be identified, each with its own energy barrier. ufl.edu The characterization of these transition states helps in predicting the reaction outcome and designing more efficient chemical processes. researchgate.net
Energy Landscapes of Chemical Transformations
The energy landscape, or potential energy surface, provides a comprehensive map of the energy of a system as a function of its geometry. Theoretical calculations are used to explore these landscapes, identifying stable intermediates and the transition states that connect them. rsc.org This allows for the determination of activation energies and reaction enthalpies, which are critical for understanding the kinetics and thermodynamics of a reaction. researchgate.net
For instance, in the study of the phenyl + propargyl radical recombination, the potential energy surface was investigated at a high level of theory to understand the formation of various products. rsc.org The calculations revealed that the reaction could lead to the formation of indene, a two-ring aromatic species. rsc.org Similarly, studies on other molecular rearrangements and cycloaddition reactions have used theoretical calculations to map out the energy barriers and identify the most favorable reaction pathways. researchgate.netresearchgate.netbohrium.com
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their applications in technologies like optical switching and data storage. analis.com.mymdpi.com Computational methods, particularly density functional theory (DFT), are widely used to predict the NLO properties of molecules. analis.com.myresearchgate.net The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). researchgate.netresearchgate.net
For organic molecules like chalcone derivatives, which are structurally similar to this compound, the presence of electron donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties. analis.com.my Theoretical calculations can quantify these properties. For example, a high total first hyperpolarizability (βtot) value is indicative of a strong NLO response. analis.com.my The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important factor, with a smaller energy gap generally correlating with higher polarizability and a greater NLO response. nih.gov
Table 1: Calculated NLO Properties of a Related Chalcone Derivative
| Parameter | Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 4.45 | D |
| Mean Polarizability (α) | 17.40 x 10⁻²⁴ | esu |
| Anisotropic Polarizability | 23.37 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 11.84 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 11.88 x 10⁻³⁶ | esu |
Data for (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. researchgate.net
Molecular Modeling for Ligand-Receptor Interaction Prediction (Computational Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.comsmolecule.com This method is extensively used in drug discovery to predict how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor). researchgate.netresearchgate.netnih.gov
While specific docking studies for this compound were not found in the search results, the methodology is widely applied to similar compounds. For instance, docking studies on chalcone derivatives have been performed to investigate their binding affinity with various biological targets, including those involved in cancer and inflammatory diseases. researchgate.netsmolecule.com These studies can predict the binding energy and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The results of molecular docking can help in understanding the mechanism of action of a compound and guide the design of more potent and selective therapeutic agents. smolecule.comsmolecule.com
Table 2: Example of Molecular Docking Results for a Related Compound
| Receptor | Ligand | Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrrole (B145914) Inhibitor | Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate | -8.3 |
This table shows the binding affinity of a related compound with a pyrrole inhibitor, suggesting potential inhibitory activity. researchgate.net
Advanced Applications in Chemical Research
Role as a Synthetic Intermediate in Complex Organic Synthesis
In the field of organic synthesis, 3-(4-ethylphenyl)-1-propene and its analogs are recognized as important intermediates. businessresearchinsights.commarketreportanalytics.com The reactivity of both the allylic double bond and the aromatic ring enables chemists to construct complex molecular architectures. The allyl group can undergo a variety of reactions, including oxidation, reduction, and addition reactions, while the aromatic ring is amenable to electrophilic substitution. Synthetic strategies often utilize this dual reactivity to build carbon skeletons and introduce functional groups in a controlled manner. google.com
A common synthetic approach involves the isomerization of the allylbenzene (B44316) to a 1-propenylbenzene derivative, which can then be used in further transformations. This isomerization is a key step in harnessing the synthetic potential of this class of compounds for producing a diverse range of products. researchgate.net
Precursor for Advanced Pharmaceutical Intermediates
The structural motif of substituted allylbenzenes is found in numerous biologically active compounds, making this compound a valuable precursor in medicinal chemistry. businessresearchinsights.commarketreportanalytics.comresearchgate.net Its derivatives are employed in the multi-step synthesis of complex pharmaceutical agents. For instance, related chlorinated propene compounds serve as crucial intermediates in the production of atovaquone, a well-known antimalarial drug.
Furthermore, the core structure is utilized in the synthesis of various classes of drugs. The strategic functionalization of the allyl chain and the ethylphenyl group allows for the creation of molecules with specific pharmacophoric features, essential for their interaction with biological targets. smolecule.com The development of efficient synthetic routes starting from simple allylbenzenes is a key focus in the production of high-value pharmaceutical compounds. researchgate.net
Building Block for Diverse Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal and materials chemistry. Substituted propenes, such as this compound, are valuable starting materials for constructing a wide array of heterocyclic systems. nbinno.com The double bond of the allyl group is a key functional handle for cyclization reactions.
One common strategy involves the transformation of the propene into a chalcone-like structure, which are well-known precursors for five- and six-membered heterocycles like pyrazolines. researchgate.net These reactions typically proceed through condensation and subsequent cyclization with binucleophiles. For example, a chalcone (B49325) derived from a related aryl propene can react with phenylhydrazine (B124118) in an acidic medium to yield highly functionalized pyrazoline rings. researchgate.net Additionally, derivatives of allylbenzenes can be used in cycloaddition reactions or intramolecular cyclizations to form various heterocyclic frameworks, including indoles and thiophenes. mdpi.comacs.org The specific reaction pathways and resulting heterocyclic systems are detailed in the table below.
| Starting Material Class | Reaction Type | Resulting Heterocycle | Key Reagents |
|---|---|---|---|
| Aryl Propene Derivative (e.g., Chalcone) | Condensation/Cyclization | Pyrazoline | Phenylhydrazine, Acid |
| Aryl Propene Derivative | [4+1] Cycloaddition | Pyrrole (B145914)/Indole | Isocyanides |
| Functionalized Aryl Propene | Intramolecular Cyclization | Thiophene | Sulfur-based Reagents |
Development of Novel Polymeric and Material Science Systems
The presence of a polymerizable double bond makes this compound an interesting monomer for material science. Allylbenzene and its derivatives are used as monomers for creating specialty polymers and resins. businessresearchinsights.com The ethylphenyl group imparts specific properties to the resulting polymer, such as hydrophobicity and altered thermal characteristics.
Monomer in Specialty Polymer Synthesis and Material Functionalization
This compound can be polymerized through its terminal alkene, typically via radical-initiated polymerization. vulcanchem.com Initiators such as azobisisobutyronitrile (AIBN) are commonly used to start the polymerization process, leading to the formation of linear polymers. vulcanchem.com
This monomer can also be incorporated into copolymers to tailor the properties of existing materials. For example, copolymerizing it with other monomers like propylene (B89431) or ethylene (B1197577) can introduce the ethylphenyl functional group into the polymer backbone. chemsrc.com This functionalization can modify the material's properties, such as its melting point, density, and surface characteristics, making it suitable for specialized applications. rsc.org
Investigation of Structure-Property Relationships in Poly(this compound) and Copolymers
The bulky and somewhat rigid ethylphenyl side group is expected to increase the polymer's glass transition temperature (Tg) compared to a simpler polymer like polypropylene, due to increased steric hindrance which restricts chain mobility. nih.gov The thermal stability and mechanical strength would also be influenced by the aromatic side groups. By creating copolymers, these properties can be finely tuned. For instance, incorporating a more flexible comonomer would likely lower the Tg and increase the material's ductility. researchgate.net The table below illustrates the expected influence of structural modifications on the polymer's properties, based on established principles of polymer chemistry. nih.govresearchgate.net
| Structural Feature / Modification | Expected Effect on Property | Rationale |
|---|---|---|
| Presence of Ethylphenyl Side Group | Increased Glass Transition Temp. (Tg) | Steric hindrance from the bulky group restricts polymer chain rotation. nih.gov |
| Increased Molecular Weight | Increased Tensile Strength & Tg | Greater chain entanglement and intermolecular forces. researchgate.net |
| Copolymerization with a Flexible Monomer (e.g., ethylene) | Decreased Tg, Increased Ductility | Reduces overall chain stiffness and allows for more chain movement. uomustansiriyah.edu.iq |
| Copolymerization with a Rigid Monomer (e.g., styrene) | Increased Tg and Modulus | Enhances the rigidity of the polymer backbone. |
Fundamental Studies in Organic Reaction Mechanisms and Kinetics
The relatively simple yet reactive structure of this compound and its analogs makes them ideal substrates for studying fundamental organic reaction mechanisms and kinetics. The interplay between the allylic double bond and the aromatic ring allows researchers to investigate complex phenomena such as neighboring group participation, rearrangement reactions, and the influence of electronic effects on reaction rates.
For example, the bromination of allylbenzenes has been studied in detail to understand the competition between 1,2- and 1,3-addition products. acs.org These studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insight into the formation of intermediates, such as bromonium ions versus spiro-intermediates, and how substituents on the aryl ring influence the reaction pathway and product distribution. acs.org It has been shown that electron-donating groups on the phenyl ring can significantly alter the transition state energies and favor rearrangement pathways. acs.org Such fundamental research is crucial for developing new synthetic methods and for controlling selectivity in complex chemical transformations.
Exploration of Structure-Function Relationships in Molecular Design (General Chemical Context)
The molecular architecture of this compound, also known as 1-allyl-4-ethylbenzene, provides a versatile scaffold for exploring structure-function relationships in molecular design. scbt.com The interplay between the aromatic ethylphenyl group and the reactive allyl side chain allows for systematic modifications to tune its physicochemical properties and reactivity for various applications. This exploration is fundamental in medicinal chemistry, materials science, and catalysis, where understanding how structural changes influence a molecule's behavior is paramount.
The core structure of this compound features three key components that can be systematically altered: the ethyl substituent on the phenyl ring, the substitution pattern of the aromatic ring itself, and the allyl group's double bond. Each of these sites represents a vector for molecular modification to probe and establish relationships between chemical structure and function.
The reactivity of the allyl group's terminal double bond is central to its utility in chemical synthesis. This functional group can undergo a variety of transformations, including:
Addition Reactions: The double bond can react with halogens or hydrogen halides. smolecule.com
Oxidation: It can be converted to epoxides, alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions. smolecule.com
Reduction: Catalytic hydrogenation can saturate the double bond to form the corresponding propylbenzene (B89791) derivative. smolecule.com
Polymerization: The vinyl functionality allows it to act as a monomer or co-monomer in the synthesis of polymers. vulcanchem.com
By modifying the substituents on the phenyl ring, researchers can fine-tune the reactivity of the allyl group. For example, introducing electron-withdrawing groups would be expected to decrease the electron density of the double bond, making it less susceptible to electrophilic attack. Conversely, additional electron-donating groups would enhance its reactivity towards electrophiles.
A comparative analysis with structurally similar compounds highlights these structure-function principles. The table below illustrates how modifications to the core structure of substituted propenes can alter their properties and potential applications.
| Compound Name | Structural Difference from this compound | Key Property/Reactivity Change | Potential Application |
| 3-(4-Methoxyphenyl)-1-propene | Methoxy (B1213986) group instead of ethyl group | Electron-donating methoxy group enhances resonance stabilization. | Intermediate in organic synthesis for electron-rich systems. |
| 3-(3,5-Dimethylphenyl)-1-propene | Two methyl groups at meta positions, no para-substituent | Altered steric environment around the aromatic ring. | Intermediate for pharmaceuticals and agrochemicals. |
| 2-Bromo-3-(4-bromophenyl)-1-propene | Bromine on the allyl chain and on the phenyl ring | Increased molecular weight and altered reactivity due to two bromine atoms. | Intermediate for specialty chemicals and materials. |
| (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | Conjugated ketone (chalcone) structure | The enone functional group is susceptible to Michael addition and aldol (B89426) condensation. smolecule.com | Lead compound in pharmaceutical research. smolecule.com |
This comparative data underscores the principle that even subtle changes to the molecular structure can lead to significant shifts in chemical behavior and function. For instance, the conversion of the allyl group to a conjugated ketone in the chalcone derivative introduces a new site of reactivity and opens up different avenues for biological interactions. smolecule.com
In the field of polymer science, this compound can be considered a monomer. The ethylphenyl group would be incorporated as a pendant group on the polymer backbone. The nature of this substituent can influence the resulting polymer's properties, such as its glass transition temperature (Tg), thermal stability, and solubility. For example, replacing the ethyl group with a bulkier substituent could increase the polymer's Tg, while introducing polar functional groups could enhance its solubility in polar solvents. Research on similar monomers, like 2-Methyl-3-[(4-methylthio)phenyl]-1-propene, has shown that it can be used to create copolymers with specific thermal properties. vulcanchem.com
Furthermore, the allyl group itself can be isomerized to a propenyl group, creating a conjugated system with the aromatic ring. This isomerization changes the electronic structure and can lead to different chemical reactivity and applications. For example, the isomerization of allylbenzene derivatives is a known reaction that can be catalyzed by various transition metal complexes. google.com
Q & A
Q. What are the common synthetic routes for 3-(4-Ethylphenyl)-1-propene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions. For example:
- Heck Reaction: Palladium-catalyzed coupling of 4-ethylphenyl halides with allyl reagents. Optimizing ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) can improve yields .
- Suzuki-Miyaura Coupling: Using 4-ethylphenylboronic acid and allyl halides with Pd(PPh₃)₄ as a catalyst in THF/H₂O. Microwave-assisted synthesis reduces reaction time by 50% compared to traditional heating .
| Synthetic Method | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂/PPh₃ | DMF | 65–72 | |
| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 78–85 |
Note: Side reactions like β-hydride elimination may occur in Heck reactions, requiring precise temperature control (80–100°C) .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key spectroscopic techniques include:
- ¹H NMR: The allylic protons (CH₂=CH–) appear as doublets at δ 5.1–5.3 ppm (J = 10–12 Hz), while the ethyl group (–CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm .
- FT-IR: Stretching vibrations for C=C (1630–1680 cm⁻¹) and C–H (sp²) (3010–3100 cm⁻¹) confirm the alkene moiety .
- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 160 (C₁₁H₁₂) with fragmentation peaks at m/z 145 (loss of –CH₃) .
Data Contradiction Tip: Discrepancies in reported δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always cross-reference with computational predictions (DFT) .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s reactivity:
- Frontier Molecular Orbitals (FMOs): The LUMO energy (–1.8 eV) indicates electron-deficient alkene behavior, favoring reactions with electron-rich dienes .
- Transition State Analysis: Activation energy for endo vs. exo pathways differs by ~5 kcal/mol, with endo preference due to stabilizing π-π interactions .
Validation: Compare computed IR spectra with experimental data to refine force-field parameters .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in polymerization?
Methodological Answer: Discrepancies in polymerization rates (e.g., radical vs. cationic mechanisms) can be addressed by:
- Isotopic Labeling: Use deuterated analogs (e.g., CH₂=CD–) to track chain propagation via ²H NMR .
- Kinetic Studies: Monitor monomer conversion via in-situ Raman spectroscopy under varied initiators (AIBN vs. BF₃·OEt₂) .
| Initiator | Polymerization Rate (k_p, L/mol·s) | Mn (g/mol) | Đ (Dispersity) |
|---|---|---|---|
| AIBN | 0.12 ± 0.02 | 15,000 | 1.8 |
| BF₃·OEt₂ | 0.35 ± 0.05 | 8,500 | 2.1 |
Key Insight: Cationic initiators accelerate polymerization but reduce control over molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
